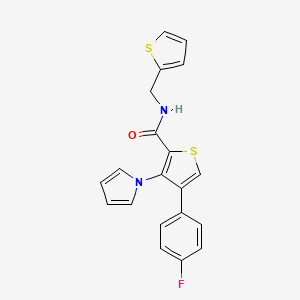

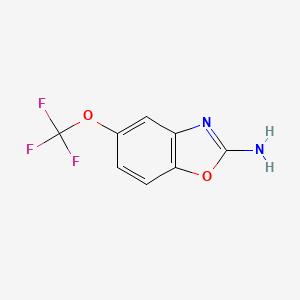

![molecular formula C12H21NO6 B2384055 甲基3-[叔丁氧羰基-(2-甲氧基-2-氧代乙基)氨基]丙酸酯 CAS No. 194924-94-2](/img/structure/B2384055.png)

甲基3-[叔丁氧羰基-(2-甲氧基-2-氧代乙基)氨基]丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 3-[tert-butoxycarbonyl-(2-methoxy-2-oxo-ethyl)amino]propanoate” is a complex organic compound. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “methyl 3-{[(tert-butoxy)carbonyl]amino}propanoate” have been synthesized . The synthesis typically involves the use of triethylamine and Boc-anhydride .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like 1H-NMR and 13C-NMR . These techniques provide information about the hydrogen and carbon atoms in the molecule, respectively.Chemical Reactions Analysis

The chemical reactions involving similar compounds typically involve the addition or removal of the Boc protecting group.Physical And Chemical Properties Analysis

Some physical and chemical properties of similar compounds have been reported. For example, “methyl 3-{[(tert-butoxy)carbonyl]amino}propanoate” has a melting point of 26-28°C and is a liquid at room temperature .科学研究应用

对映选择性合成

甲基3-[叔丁氧羰基-(2-甲氧基-2-氧代乙基)氨基]丙酸酯已被用于对映选择性合成类似ATPA的神经兴奋剂,如AMPA的类似物。该过程涉及使用对映纯的甘氨酸衍生物进行合成,突出了该化合物在产生具有高纯度的特定对映体中的作用(Pajouhesh et al., 2000)。

合成氧吲哚连接的α-烷氧基-β-氨基酸衍生物

该化合物已用于合成氧吲哚基α-羟基-β-氨基酸衍生物。这些衍生物在理解涉及α-重氮乙酸酯和吲哚亚胺的化学反应的对映选择性方面具有应用,这在有机化学领域中具有重要意义(Ravikumar等,2015)。

生物素的合成

它还是生物素合成中的中间体,生物素是一种重要的水溶性维生素。合成过程包括酯化、胺保护和硫醇保护,表明其在多步有机合成中的重要性(Qin et al., 2014)。

取代吡咯和吡啶的制备

甲基3-[叔丁氧羰基-(2-甲氧基-2-氧代乙基)氨基]丙酸酯参与合成各种杂环化合物,如吡咯和吡啶。这些化合物在制药和材料科学中有许多应用(Murata等,1978)。

合成氮杂Morita–Baylis–Hillman加合物

该化合物已用于合成对映纯的氮杂Morita–Baylis–Hillman加合物。这些加合物在复杂有机分子的合成中具有重要意义,展示了其在先进有机合成中的作用(Martelli et al., 2011)。

安全和危害

作用机制

Target of Action

Similar compounds, such as tert-butoxycarbonyl-protected amino acids, are often used in peptide synthesis , suggesting that this compound may also interact with peptide or protein targets.

Mode of Action

It’s worth noting that tert-butoxycarbonyl (boc) group is often used as a protecting group in organic synthesis . This suggests that the compound may interact with its targets by releasing the protected group under certain conditions, thereby initiating or influencing biochemical reactions.

Biochemical Pathways

Compounds with similar structures, such as β-hydroxy acids, are known to be involved in lipid metabolism and are present in lipopolysaccharides within cells . They also play a role in the synthesis of biologically active depsipeptides .

Result of Action

Given its potential role in peptide synthesis , it may influence protein structure and function, thereby affecting cellular processes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the release of the Boc group typically requires acidic conditions . Furthermore, the compound’s efficacy and stability could be affected by its storage conditions .

属性

IUPAC Name |

methyl 3-[(2-methoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO6/c1-12(2,3)19-11(16)13(8-10(15)18-5)7-6-9(14)17-4/h6-8H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSXWCJHYSNEEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC(=O)OC)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[tert-butoxycarbonyl-(2-methoxy-2-oxo-ethyl)amino]propanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate](/img/structure/B2383975.png)

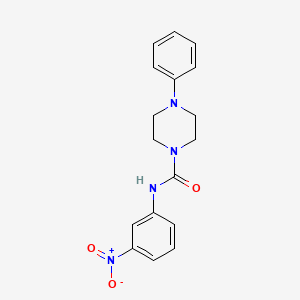

![2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2383977.png)

![3-(4-chlorophenyl)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2383980.png)

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(2-phenoxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2383981.png)

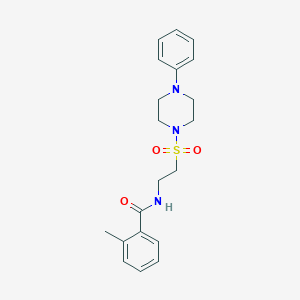

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2383986.png)

![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea](/img/structure/B2383989.png)

![2,5-Dichloro-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B2383992.png)

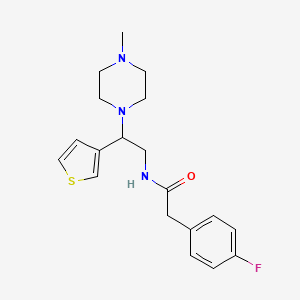

![N-(benzo[d][1,3]dioxol-5-yl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2383995.png)